molecular formula C12H17N3O4S B4479410 N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4479410
M. Wt: 299.35 g/mol
InChI Key: SEEMZEJGAKVBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide is a chemical compound with a complex structure that includes an acetamide group, a phenyl ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves multiple steps. One common method starts with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then reacted with methyl(methylsulfonyl)amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and sulfenamides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group is particularly important for its binding affinity, while the acetamide group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)sulfonamide
  • N-(4-acetamidophenyl)acetamide
  • N-(4-acetamidophenyl)-2-aminoacetamide

Uniqueness

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer specific chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-9(16)13-10-4-6-11(7-5-10)14-12(17)8-15(2)20(3,18)19/h4-7H,8H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEMZEJGAKVBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.